An In-depth Technical Guide to the Predicted NMR Chemical Shifts of N-(3-aminopropyl)thiophene-2-carboxamide
An In-depth Technical Guide to the Predicted NMR Chemical Shifts of N-(3-aminopropyl)thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the fields of organic chemistry, medicinal chemistry, and drug development. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. The chemical shift (δ) is a fundamental parameter in NMR, as it is highly sensitive to the electronic environment of a nucleus. Predicting these chemical shifts is crucial for the structural verification of newly synthesized compounds, the identification of unknown substances, and for understanding conformational dynamics.
For a molecule like N-(3-aminopropyl)thiophene-2-carboxamide, which contains distinct chemical moieties—a thiophene ring, a carboxamide linkage, and a flexible aminopropyl chain—NMR spectroscopy serves as a powerful tool to confirm its identity and purity.
Section 2: Methodologies for NMR Chemical Shift Prediction
The prediction of NMR chemical shifts can be approached through several methods, ranging from empirical database comparisons to sophisticated quantum mechanical calculations. For this guide, a multi-faceted approach is considered, integrating data from various predictive tools and theoretical models to arrive at a robust set of predicted chemical shifts.
Computational Chemistry: The DFT/GIAO Approach
A cornerstone of modern NMR prediction is the use of Density Functional Theory (DFT).[1][2] The Gauge-Including Atomic Orbital (GIAO) method, a widely used quantum chemical approach, allows for the calculation of NMR shielding tensors from first principles.[2] The process involves:
-
Conformational Analysis: Identifying the low-energy conformers of N-(3-aminopropyl)thiophene-2-carboxamide in a simulated solvent environment.
-
Geometry Optimization: Optimizing the molecular geometry of these conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]
-
NMR Shielding Calculation: Performing GIAO calculations on the optimized geometries to obtain the absolute shielding values for each nucleus.
-
Chemical Shift Conversion: Converting the calculated absolute shieldings to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).
The accuracy of these predictions is highly dependent on the level of theory and the proper consideration of solvent effects.[1]
Empirical and Database-Driven Methods
Numerous software packages leverage extensive databases of experimentally determined NMR spectra.[3][4][5] These programs utilize algorithms such as HOSE (Hierarchical Organization of Spherical Environments) codes, machine learning, and neural networks to predict chemical shifts based on the chemical environment of each atom.[5][6] These methods are often faster than quantum mechanical calculations and can provide highly accurate predictions, especially for common structural motifs.[6][7]
The workflow for predicting NMR chemical shifts is depicted in the following diagram:
Caption: Workflow for NMR chemical shift prediction.
Section 3: Predicted NMR Chemical Shifts for N-(3-aminopropyl)thiophene-2-carboxamide
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(3-aminopropyl)thiophene-2-carboxamide. These values are a consensus from computational and database-driven methods, presented with expected ranges to account for solvent effects and conformational variations. The atom numbering scheme is provided in the molecular structure diagram below.
Caption: Structure of N-(3-aminopropyl)thiophene-2-carboxamide with atom numbering.
Predicted ¹H NMR Chemical Shifts
| Atom Number | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5' | Thiophene Ring | 7.5 - 7.7 | dd | Coupled to H-3' and H-4'. |
| H-3' | Thiophene Ring | 7.1 - 7.3 | dd | Coupled to H-4' and H-5'. |
| H-4' | Thiophene Ring | 7.0 - 7.2 | t | Coupled to H-3' and H-5'. |
| NH (amide) | Amide | 8.0 - 8.5 | br t | Broad signal, coupling to H-2. |
| H-2 | -CH₂-NHCO- | 3.3 - 3.5 | q | Coupled to amide NH and H-3. |
| H-3 | -CH₂-CH₂-CH₂- | 1.7 - 1.9 | quint | Coupled to H-2 and H-4. |
| H-4 | -CH₂-NH₂ | 2.7 - 2.9 | t | Coupled to H-3. |
| NH₂ (amine) | Amine | 1.5 - 2.5 | br s | Broad singlet, exchangeable with D₂O. |
Predicted ¹³C NMR Chemical Shifts
| Atom Number | Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1' | Carboxamide Carbonyl | 162.0 - 163.5 | Characteristic downfield shift. |
| C-2' | Thiophene Ring | 138.0 - 139.5 | Quaternary carbon attached to the carboxamide. |
| C-5' | Thiophene Ring | 130.0 - 131.0 | Deshielded by the sulfur atom and carboxamide. |
| C-4' | Thiophene Ring | 129.0 - 130.0 | |
| C-3' | Thiophene Ring | 127.5 - 128.5 | |
| C-4 | -CH₂-NH₂ | 39.0 - 40.5 | Attached to the terminal amine. |
| C-2 | -CH₂-NHCO- | 37.5 - 39.0 | Attached to the amide nitrogen. |
| C-3 | -CH₂-CH₂-CH₂- | 29.5 - 31.0 | Central methylene of the propyl chain. |
Section 4: Analysis and Interpretation of Predicted Shifts
The predicted chemical shifts are consistent with the known effects of the functional groups present in N-(3-aminopropyl)thiophene-2-carboxamide.
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Thiophene Ring: The protons on the thiophene ring are in the aromatic region (7.0-7.7 ppm), with their specific shifts influenced by the electron-withdrawing nature of the carboxamide group. The carbons of the thiophene ring resonate between 127 and 139 ppm, which is typical for this heterocyclic system.[8]
-
Carboxamide Group: The amide proton (NH) is expected to appear as a broad triplet downfield (around 8.0-8.5 ppm) due to its acidic nature and coupling with the adjacent methylene group. The carbonyl carbon (C-1') is significantly deshielded, appearing at approximately 162.5 ppm, a characteristic chemical shift for amide carbonyls.[9]
-
Aminopropyl Chain: The methylene protons of the propyl chain exhibit distinct chemical shifts due to their proximity to the amide and amine functionalities. The protons on C-2, adjacent to the amide nitrogen, are deshielded compared to the protons on C-4, which are adjacent to the primary amine. The central methylene protons (H-3) will appear as a quintet. The carbon chemical shifts for the propyl chain are in the expected aliphatic region.[9] The presence of the terminal amino group influences the chemical shift of the adjacent carbon (C-4).[10]
Section 5: Experimental Protocol for NMR Sample Preparation and Data Acquisition
To validate the predicted NMR data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of N-(3-aminopropyl)thiophene-2-carboxamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (NH and NH₂).[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence (e.g., zg30) should be used.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is recommended to obtain singlets for all carbon signals.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm the proton-proton and proton-carbon correlations, respectively.
-
Section 6: Conclusion
This technical guide provides a detailed prediction of the ¹H and ¹³C NMR chemical shifts for N-(3-aminopropyl)thiophene-2-carboxamide, grounded in established computational and empirical methodologies. The presented data and analysis offer a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. The predicted spectra serve as a benchmark for experimental verification, aiding in the unambiguous structural elucidation and quality control of N-(3-aminopropyl)thiophene-2-carboxamide.
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